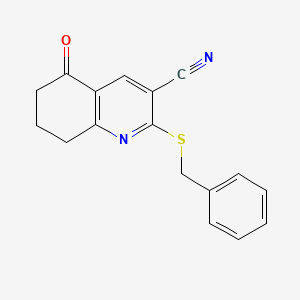

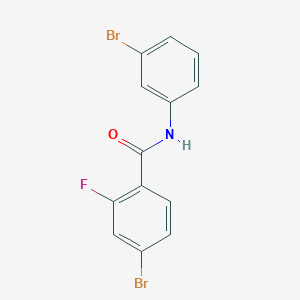

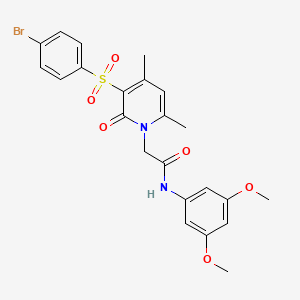

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea is a compound that has gained attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemical Analysis

- The compound plays a role in the synthesis of active metabolites for potent kinase inhibitors, as demonstrated in the stereoselective synthesis of a PI3 kinase inhibitor metabolite (Chen et al., 2010).

Chemical Synthesis Techniques

- Different methods for synthesizing variants of this compound are explored, indicating its significance in chemical synthesis and structure confirmation through various spectroscopic techniques (Sarantou & Varvounis, 2022).

Anticancer Applications

- Derivatives of this compound have shown potential as anticancer agents, particularly in modifying compounds to reduce toxicity and enhance antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Fluorescence and Molecular Recognition

- Research on fluorescent pyridyl ureas, a class to which this compound belongs, contributes to understanding molecular recognition and binding behaviors, particularly with strong organic acids (Jordan et al., 2010).

Inhibitory Activities

- Pyridylthiazole-based ureas, similar to the compound , have been identified as inhibitors of protein kinases, demonstrating their potential in medicinal chemistry for targeting specific enzymes (Pireddu et al., 2012).

Anion-Binding and Recognition

- Acyclic molecules containing ureas and pyrrole groups are effective in anion-binding, with implications in structural chemistry and molecular recognition (Gale, 2006).

CNS Activity Studies

- Compounds with a similar structural framework have been shown to demonstrate central nervous system (CNS) activities, like anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978).

Catalytic and Green Chemistry Applications

- Derivatives of this compound have been utilized in green chemistry for synthesizing diverse chemical structures, highlighting its role in environmentally friendly synthesis approaches (Ma et al., 2016).

Enzyme Inhibition and Anticancer Potential

- Unsymmetrical urea derivatives, related to the compound , have been studied for their enzyme inhibition properties and potential anticancer effects (Mustafa et al., 2014).

Gelation and Physical Property Tuning

- Research on ureas like this compound shows their potential in tuning physical properties like rheology and morphology in hydrogel formation, relevant in material science applications (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-24-16-9-7-14(8-10-16)21-18(23)22(17-6-3-11-20-17)15-5-2-4-13(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYEATXYODJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)